2-tert-Butyl-7-iodonaphthalene

Molecular Weight Regioisomer Characterization

2-tert-Butyl-7-iodonaphthalene (CAS 648933-96-4) is a functionalized naphthalene derivative with the molecular formula C₁₄H₁₅I and a molecular weight of 310.17 g/mol, classified as an aryl iodide. It features a bulky tert-butyl group at the 2-position and a synthetically labile iodine atom at the 7-position of the naphthalene ring system.

Molecular Formula C14H15I
Molecular Weight 310.17 g/mol
CAS No. 648933-96-4
Cat. No. B12602382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-7-iodonaphthalene
CAS648933-96-4
Molecular FormulaC14H15I
Molecular Weight310.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)I
InChIInChI=1S/C14H15I/c1-14(2,3)12-6-4-10-5-7-13(15)9-11(10)8-12/h4-9H,1-3H3
InChIKeyGRWIIVMYPRPMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-7-iodonaphthalene (CAS 648933-96-4): A Defined Regioisomeric Building Block for Cross-Coupling and Materials Chemistry


2-tert-Butyl-7-iodonaphthalene (CAS 648933-96-4) is a functionalized naphthalene derivative with the molecular formula C₁₄H₁₅I and a molecular weight of 310.17 g/mol, classified as an aryl iodide . It features a bulky tert-butyl group at the 2-position and a synthetically labile iodine atom at the 7-position of the naphthalene ring system. This specific 2,7-substitution pattern distinguishes it from other regioisomers (e.g., 2,1- or 2,6-disubstituted analogs) and is designed to provide predictable regioselectivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings . The tert-butyl group enhances solubility in organic solvents and influences the steric and electronic environment of the naphthalene core, making this compound a strategic intermediate for synthesizing more complex molecular architectures in medicinal chemistry and materials science .

Why Generic Substitution Fails for 2-tert-Butyl-7-iodonaphthalene in Precision Synthesis


Generic substitution with other tert-butyl-iodonaphthalene isomers (e.g., 2-tert-butyl-1-iodonaphthalene or 2-tert-butyl-6-iodonaphthalene) or simpler aryl iodides (e.g., 1-iodonaphthalene, 4-tert-butyl-iodobenzene) introduces significant risk of divergent reactivity and product profiles. The precise 2,7-disubstitution pattern is not merely a positional variant; the steric bulk of the tert-butyl group at the 2-position exerts a distinct influence on the electronic density and steric accessibility of the reactive C–I bond at the 7-position, which can profoundly alter oxidative addition rates with palladium catalysts . In materials applications, changing the substitution geometry can disrupt molecular packing, solubility, and the intended optoelectronic properties of the final product . The following quantitative evidence demonstrates exactly where this compound's specific substitution pattern yields measurable differentiation.

2-tert-Butyl-7-iodonaphthalene Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight Differentiation: 2,7- vs. 1,8-Regioisomer Comparison

2-tert-Butyl-7-iodonaphthalene has a molecular weight of 310.17 g/mol . This is distinct from other regioisomeric forms; for example, the 1,8-diiodo analog (1,8-diiodonaphthalene, CAS 1730-22-3) has a molecular weight of 379.96 g/mol, a difference of 69.79 g/mol. This fundamental physical constant is critical for identity verification via mass spectrometry during procurement and quality control.

Molecular Weight Regioisomer Characterization

Lipophilicity Index: Calculated logP Comparison with a Simpler Aryl Iodide

The calculated partition coefficient (logP) for 2-tert-butyl-7-iodonaphthalene is 4.74 . This value indicates significantly higher lipophilicity compared to a simpler aryl iodide building block like 4-iodotoluene (calculated logP ≈ 3.0), a difference of roughly 1.74 log units, which corresponds to an approximately 55-fold higher theoretical partition into a non-polar phase.

Lipophilicity logP Drug Design

Steric Bulk and Regioselectivity: Impact on Cross-Coupling Reactivity

The tert-butyl group at the 2-position creates a sterically hindered environment that can slow or block reactions at adjacent positions, directing coupling exclusively to the 7-iodo site. In contrast, a less hindered isomer like 2-iodonaphthalene (CAS 612-55-5) can undergo competing reactions at multiple positions under certain conditions. While a direct quantitative yield comparison under identical conditions is not available in the public domain, the principle is supported by DFT studies on tert-butyl substituted naphthalenes showing significant ring distortions [1].

Suzuki Coupling Steric Hindrance Reactivity

Solubility Enhancement: Tert-Butyl vs. Unsubstituted Naphthalene Scaffold

The introduction of a tert-butyl group onto a polycyclic aromatic hydrocarbon (PAH) scaffold is a well-known strategy to enhance solubility in organic solvents . While specific solubility data in mg/mL for this compound is not publicly reported, the principle is a class-level inference. For comparison, the parent molecule naphthalene has a solubility of approximately 30 mg/L in water, whereas the addition of a tert-butyl group generally increases solubility in non-polar organic solvents like toluene or dichloromethane by several orders of magnitude, facilitating homogeneous reaction conditions and easier purification.

Solubility Process Chemistry Handling

Optimal Application Scenarios for 2-tert-Butyl-7-iodonaphthalene Based on Quantitative Evidence


Precision Synthesis of Asymmetric Biaryl Pharmaceuticals

For drug discovery programs requiring the construction of asymmetric biaryl motifs, 2-tert-butyl-7-iodonaphthalene provides a superior platform for sequential, chemo-selective Suzuki-Miyaura couplings. The steric bulk of the tert-butyl group at the 2-position effectively blocks that site, ensuring that the first coupling occurs exclusively at the 7-iodo position. This predictable reactivity is supported by class-level evidence on tert-butyl substituted naphthalenes , and its higher lipophilicity (logP 4.74) can be advantageous for modulating the drug-likeness of the final compound.

Development of Soluble Organic Semiconductors for OLEDs and OFETs

In materials science, the enhanced solubility imparted by the tert-butyl group makes this compound a valuable precursor for solution-processable organic semiconductors. The defined 2,7-substitution pattern allows for the synthesis of well-defined, linear π-conjugated polymers or small molecules with controlled molecular weight and low polydispersity, which are critical for achieving high charge carrier mobility in organic field-effect transistors (OFETs) and consistent emission in organic light-emitting diodes (OLEDs).

Building Block for Sterically Demanding Ligand Synthesis

The unique combination of a bulky, solubilizing tert-butyl group and a reactive iodine handle at a distant position makes this compound an ideal starting material for synthesizing sterically demanding phosphine or N-heterocyclic carbene (NHC) ligands. The resulting ligands can impart high selectivity and activity in palladium-catalyzed cross-coupling reactions, where the steric environment around the metal center is crucial for controlling oxidative addition and reductive elimination steps .

Intermediate for High-Value Agrochemicals and Specialty Chemicals

The high calculated logP (4.74) suggests that downstream products derived from this building block will have a strong tendency to partition into non-polar environments. This property is highly desirable in the design of certain agrochemicals, where enhanced lipophilicity can improve the compound's ability to penetrate the waxy cuticle of plants or the outer membranes of pests, potentially leading to more effective crop protection agents.

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